(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium
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Overview
Description
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxo group, a chloro group, a hydroxyethyl group, and a 3-methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium typically involves the reaction of phosphorus oxychloride (POCl₃) with 2-chloroethanol and 3-methylbutanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure optimal yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphine derivatives.
Substitution: Amino or thiol-substituted phosphine derivatives.
Scientific Research Applications
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the 3-methylbutoxy group.
(2-Hydroxyethyl)phosphonic acid: Similar but lacks the chloro group.
(3-Methylbutoxy)phosphonic acid: Similar but lacks the chloro and hydroxyethyl groups.
Uniqueness
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and hydroxyethyl groups allows for diverse chemical modifications, making it a versatile compound in various applications.
Properties
CAS No. |
88648-52-6 |
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Molecular Formula |
C7H15ClO3P+ |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
(2-chloro-1-hydroxyethyl)-(3-methylbutoxy)-oxophosphanium |
InChI |
InChI=1S/C7H15ClO3P/c1-6(2)3-4-11-12(10)7(9)5-8/h6-7,9H,3-5H2,1-2H3/q+1 |
InChI Key |
BEPDCJBOYANAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCO[P+](=O)C(CCl)O |
Origin of Product |
United States |
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